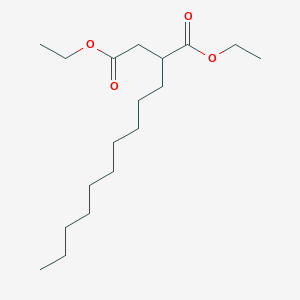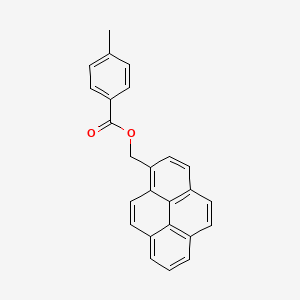
(Pyren-1-YL)methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyren-1-YL)methyl 4-methylbenzoate is an organic compound that consists of a pyrene moiety attached to a methyl benzoate group. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 4-methylbenzoate typically involves the esterification of pyrene-1-methanol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
Chemical Reactions Analysis
Types of Reactions
(Pyren-1-YL)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Pyrene-1-methanol.
Substitution: Nitro or halogenated pyrene derivatives.
Scientific Research Applications
(Pyren-1-YL)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (Pyren-1-YL)methyl 4-methylbenzoate largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA due to its planar structure, affecting gene expression and cellular processes. In optoelectronic applications, its fluorescence properties are exploited to convert electrical energy into light.
Comparison with Similar Compounds
Similar Compounds
Pyrene-1-methanol: Lacks the ester group but shares the pyrene moiety.
4-Methylbenzoic acid: Contains the benzoate group but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl benzoate group.
Uniqueness
(Pyren-1-YL)methyl 4-methylbenzoate is unique due to the combination of the pyrene and methyl benzoate groups, which confer both strong fluorescence and specific chemical reactivity. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and biological probes.
Properties
CAS No. |
111077-41-9 |
|---|---|
Molecular Formula |
C25H18O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pyren-1-ylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C25H18O2/c1-16-5-7-20(8-6-16)25(26)27-15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)24(19)23(17)18/h2-14H,15H2,1H3 |
InChI Key |
UROPXYRZSYRKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
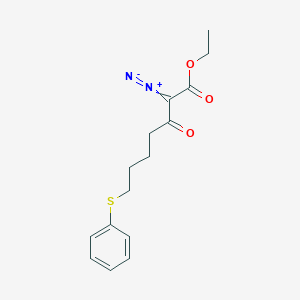
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
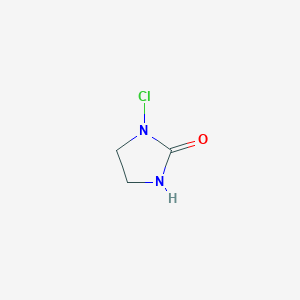
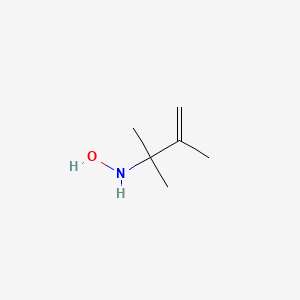
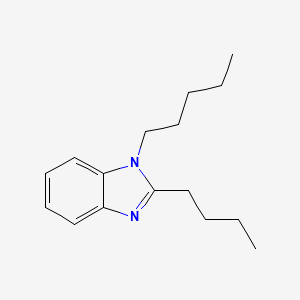
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)

